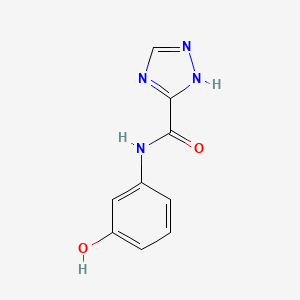![molecular formula C13H16N2O3S B5868008 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5868008.png)
3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid, also known as DMTB, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of molecules called thioamides, which are known to have various biological activities.
作用机制
The exact mechanism of action of 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes, including topoisomerase II and carbonic anhydrase. 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects
3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have various biochemical and physiological effects. It has been found to modulate the activity of various enzymes, including carbonic anhydrase and topoisomerase II. 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity. Additionally, 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has been found to inhibit the production of pro-inflammatory cytokines, which may explain its anti-inflammatory effects.
实验室实验的优点和局限性
3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied, and its biological activities are well-characterized. However, there are also some limitations to using 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments. For example, 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has low solubility in water, which may limit its use in certain assays. Additionally, 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has been found to have some cytotoxic effects, which may limit its use in certain cell-based assays.
未来方向
There are several future directions for research on 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid. One area of research could be to investigate the potential of 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid and to identify potential molecular targets for this compound. Finally, future research could focus on developing more efficient synthesis methods for 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid, which could increase its availability and reduce its cost.
合成方法
The synthesis of 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid involves the reaction of 3-nitrobenzoic acid with 2,2-dimethylpropanoyl chloride, followed by the reduction of the resulting nitro compound with thiosemicarbazide. The final product is obtained by the reaction of the resulting thioamide with hydrochloric acid. The overall yield of this synthesis method is around 40-50%.
科学研究应用
3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to have potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
3-(2,2-dimethylpropanoylcarbamothioylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-13(2,3)11(18)15-12(19)14-9-6-4-5-8(7-9)10(16)17/h4-7H,1-3H3,(H,16,17)(H2,14,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCJLZIJFLLSOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24787640 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide](/img/structure/B5867928.png)
![{5-chloro-2-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5867947.png)

![3-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5867976.png)


![2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5867992.png)
![methyl 5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoate](/img/structure/B5868006.png)

![2-[methyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5868013.png)



![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)